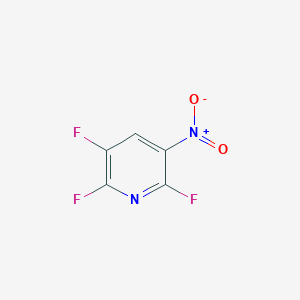

2,3,6-Trifluoro-5-nitropyridine

Beschreibung

Significance of Polyfunctionalized Pyridine (B92270) Scaffolds in Synthetic Chemistry

Polyfunctionalized pyridines, those bearing multiple and diverse substituent groups, are of paramount importance in modern synthetic chemistry. nih.gov They serve as versatile building blocks for the construction of complex molecular architectures. The specific arrangement and nature of these functional groups dictate the molecule's reactivity and its potential applications. For instance, the presence of both electron-donating and electron-withdrawing groups can create unique electronic properties, making them valuable in the synthesis of pharmaceuticals and agrochemicals. nih.gov The ability to selectively modify these functional groups provides chemists with a powerful tool for creating a wide range of derivatives with tailored properties. nih.gov

Strategic Importance of Fluorine and Nitro Groups in Heteroaromatic Systems

The incorporation of fluorine atoms and nitro groups into heteroaromatic systems like pyridine has profound effects on their reactivity and biological activity. Fluorine, being the most electronegative element, can significantly alter the electronic properties of the aromatic ring through its strong inductive electron-withdrawing (-I) effect. wikipedia.org This can influence the acidity of nearby protons and the susceptibility of the ring to nucleophilic attack. nih.gov In some cases, the resonance effect (+M) of fluorine can compete with its inductive effect, leading to complex reactivity patterns. wikipedia.org

The nitro group is a powerful electron-withdrawing group, both by induction and resonance (-M effect). wikipedia.org Its presence strongly deactivates the aromatic ring towards electrophilic substitution and, conversely, activates it for nucleophilic aromatic substitution (SNAr). nih.govnih.gov The nitro group's ability to stabilize negative charge in the transition state makes it an excellent directing group for nucleophilic attack, often at positions ortho and para to it. nih.gov The combination of fluorine atoms and a nitro group on a pyridine ring, as seen in 2,3,6-Trifluoro-5-nitropyridine, creates a highly electron-deficient system, predisposing it to a variety of nucleophilic substitution reactions.

Positioning of this compound within Advanced Building Block Collections for Research Synthesis

This compound stands as a specialized and highly reactive building block within collections of advanced synthetic intermediates. nih.gov Its trifluorinated and nitrated pyridine core makes it a valuable precursor for the synthesis of more complex, highly functionalized pyridine derivatives. The strategic placement of the fluorine atoms and the nitro group allows for selective and sequential displacement by various nucleophiles. This controlled reactivity is a key feature that positions this compound as a powerful tool for chemists engaged in the discovery of new bioactive molecules and functional materials. The ability to introduce a wide range of functionalities onto the pyridine scaffold through the displacement of its fluorine and nitro substituents underscores its importance in combinatorial chemistry and the generation of compound libraries for high-throughput screening.

Structure

3D Structure

Eigenschaften

IUPAC Name |

2,3,6-trifluoro-5-nitropyridine | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C5HF3N2O2/c6-2-1-3(10(11)12)5(8)9-4(2)7/h1H | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

MMDPSCYWIADBPM-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=C(C(=NC(=C1F)F)F)[N+](=O)[O-] | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C5HF3N2O2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID70737290 | |

| Record name | 2,3,6-Trifluoro-5-nitropyridine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID70737290 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

178.07 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

905587-08-8 | |

| Record name | 2,3,6-Trifluoro-5-nitropyridine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID70737290 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 2,3,6-trifluoro-5-nitropyridine | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Mechanistic Investigations of 2,3,6 Trifluoro 5 Nitropyridine Reactivity

Nucleophilic Aromatic Substitution (SNAr) Pathways in Polyfluoronitropyridines

Nucleophilic aromatic substitution (SNAr) is a primary reaction pathway for polyfluoronitropyridines. wikipedia.orgnih.gov This reaction proceeds via a two-step addition-elimination mechanism. youtube.com In the first step, a nucleophile attacks the electron-deficient aromatic ring, leading to the formation of a resonance-stabilized carbanion known as a Meisenheimer complex. youtube.commasterorganicchemistry.comyoutube.com The aromaticity of the ring is temporarily disrupted in this intermediate state. youtube.com In the second, typically faster step, a leaving group, in this case, a fluoride (B91410) ion, is expelled, and the aromaticity of the ring is restored. youtube.commasterorganicchemistry.com The presence of electron-withdrawing groups, such as the nitro group, is crucial as they activate the ring towards nucleophilic attack. wikipedia.orgmasterorganicchemistry.com

Directing Effects of Nitro and Fluorine Substituents on Regioselectivity

The positions of the nitro and fluorine substituents on the pyridine (B92270) ring play a critical role in directing the regioselectivity of the SNAr reaction. The powerful electron-withdrawing nitro group significantly depletes the electron density of the pyridine ring, particularly at the ortho and para positions relative to its location. wikipedia.orglibretexts.orgrsc.org This effect makes these positions more electrophilic and thus more susceptible to nucleophilic attack.

In the case of 2,3,6-trifluoro-5-nitropyridine, the nitro group is at the 5-position. The fluorine atoms also contribute to the electron deficiency of the ring through their inductive-withdrawing effects. libretexts.orglibretexts.org The interplay of these electronic effects generally directs incoming nucleophiles to attack the positions ortho or para to the nitro group. The relative activating ability of the nitro group generally outweighs that of the fluorine atoms, making the positions electronically influenced by the nitro group the primary sites of substitution.

Formation and Characterization of Meisenheimer Complexes

The intermediate formed during an SNAr reaction is a Meisenheimer complex. masterorganicchemistry.comwikipedia.org These complexes are adducts formed between an electron-poor aromatic compound and a nucleophile. wikipedia.org While often transient, some Meisenheimer complexes, particularly spirocyclic variants, can be exceptionally stable and have been isolated and characterized using various spectroscopic techniques, including NMR, UV-Vis, and IR spectroscopy, as well as X-ray crystallography. nih.gov

The stability of a Meisenheimer complex is influenced by the ability of the substituents on the aromatic ring to delocalize the negative charge. wikipedia.org In polyfluoronitropyridines, the strong electron-withdrawing nature of both the nitro group and the fluorine atoms helps to stabilize the negative charge of the intermediate, facilitating its formation. rsc.org The characterization of these intermediates provides crucial insights into the reaction mechanism, confirming the stepwise nature of the SNAr pathway. wikipedia.orgnih.gov

Reactivity Profiling with Diverse Nucleophiles

The reactivity of this compound has been explored with a variety of nucleophiles, categorized by the atom through which they attack the aromatic ring.

Nitrogen-based nucleophiles, such as amines and hydrazines, readily participate in SNAr reactions with activated aromatic rings. nih.gov The lone pair of electrons on the nitrogen atom initiates the attack on the electron-deficient carbon of the pyridine ring. The reaction of polyfluoroarenes with amines is a known method for the formation of C-N bonds, yielding substituted aniline (B41778) derivatives. nih.gov In the context of pyridines, this reaction leads to the corresponding aminopyridines. The Chichibabin reaction, a classic example, demonstrates the reactivity of pyridines with alkali-metal amides to form 2-aminopyridine. wikipedia.org

Oxygen-containing nucleophiles, including alkoxides and hydroxides, also react with polyfluoronitropyridines. The reaction of trinitroanisole with sodium methoxide (B1231860) was one of the early observations leading to the proposal of the Meisenheimer complex structure. wikipedia.org The reaction of polyfluoroarenes with alcohols can lead to the formation of aryl ethers. nih.gov These reactions are fundamental in synthetic organic chemistry for the introduction of oxygen-based functional groups onto an aromatic core.

Sulfur-based nucleophiles, such as thiols, are generally more powerful nucleophiles than their oxygen counterparts. libretexts.org The reactions of nitropyridines with thiols have been shown to be regioselective, with a tendency for the substitution of the nitro group even in the presence of other potential leaving groups. nih.gov For instance, in 3-nitro-5-halopyridines, the nitro group at the 3-position is preferentially substituted over the halogen at the 5-position. nih.gov The reactivity of sulfur nucleophiles follows a general trend, with sulfite (B76179) and thiomethoxide ions being more reactive than thiourea (B124793) and thiocyanate (B1210189) ions. rsc.org

Carbon-Centered Nucleophiles (e.g., Organometallics, Enolates)

The pronounced electrophilicity of the this compound ring makes it a prime target for attack by strong carbon-centered nucleophiles, such as organometallic reagents and enolates. While specific documented reactions for this exact trifluorinated substrate are sparse in readily available literature, its reactivity can be inferred from the well-established behavior of polyfluoroarenes and other activated aromatic systems.

Organometallic Reagents: Reagents like Grignard (RMgX) and organolithium (RLi) compounds are powerful nucleophiles that readily react with polyhalogenated aromatic compounds. researchgate.net For this compound, two primary pathways are conceivable: nucleophilic aromatic substitution (SNAr) of a fluorine atom or, in some cases, a single-electron transfer (SET) mechanism. rsc.org

In an SNAr mechanism, the organometallic reagent would attack a carbon atom bearing a fluorine, leading to the formation of a resonance-stabilized Meisenheimer intermediate, followed by the expulsion of a fluoride ion. The positions most susceptible to attack are C-2 and C-6, as they are ortho and para, respectively, to the strongly activating nitro group, and are also activated by the ring nitrogen.

Enolates: Enolates, the conjugate bases of ketones and other carbonyl compounds, are softer carbon nucleophiles that are highly effective in SNAr reactions with electron-deficient arenes. rsc.org The reaction of an enolate with this compound would proceed via nucleophilic attack to form a new carbon-carbon bond, displacing a fluoride ion. The regioselectivity would again be directed by the activating nitro group, favoring substitution at the C-2 or C-6 position. The use of enolates provides a powerful method for the alkylation of the pyridine ring.

The table below outlines the expected SNAr reaction with a generic ketone enolate.

| Reactant | Nucleophile Source | Expected Product Type | Mechanism |

|---|---|---|---|

| This compound | Ketone + Base (e.g., NaH, LDA) | α-Aryl Ketone | SNAr |

Other Electrophilic and Radical Reactions of the Pyridine Nucleus

The electronic nature of this compound strongly disfavors electrophilic substitution while making radical reactions a more plausible alternative for functionalization.

Electrophilic Reactions: Electrophilic aromatic substitution (EAS) involves the attack of an electrophile on the π-system of the aromatic ring. researchgate.netrsc.org This process is facilitated by electron-donating groups that increase the ring's nucleophilicity. The pyridine ring is already considered electron-deficient ("π-deficient") due to the electronegativity of the nitrogen atom. nih.gov In this compound, the powerful electron-withdrawing effects of the three fluorine atoms and the nitro group severely deplete the electron density of the ring, making it extremely deactivated towards attack by electrophiles. Consequently, standard EAS reactions like nitration, halogenation, or Friedel-Crafts alkylation are not expected to occur under normal conditions.

Radical Reactions: In contrast to electrophilic reactions, radical substitution can be a viable strategy for functionalizing highly electron-deficient rings. These reactions proceed through neutral radical intermediates and are less sensitive to the electronic density of the aromatic ring. While specific radical reactions on this compound are not widely reported, methods such as visible-light-induced radical cascades have proven effective for other heterocyclic systems. Such approaches could potentially be adapted for the C-H functionalization at the C-4 position of the title compound.

Transformations of the Nitro Group

The nitro group on the pyridine ring is a versatile functional group that can undergo various transformations, most notably reduction to an amino group, or act as an activating group in specific substitution reactions.

The reduction of the nitro group to an amine is a fundamental transformation in organic synthesis. For a polyhalogenated substrate like this compound, the primary challenge is achieving chemoselectivity, i.e., reducing the nitro group without causing reductive cleavage of the carbon-fluorine bonds (hydrodefluorination).

Several methods are known for the chemoselective reduction of nitroarenes in the presence of halogens:

Metal/Acid Systems: The use of iron powder in the presence of an acid like acetic acid or ammonium (B1175870) chloride is a classic and mild method for nitro reduction that often leaves C-F bonds intact. Similarly, zinc metal can be employed.

Catalytic Hydrogenation: While catalytic hydrogenation with catalysts like Pd/C can sometimes lead to dehalogenation, careful selection of the catalyst and conditions can improve selectivity. Raney Nickel is often considered a safer choice for substrates with halogen substituents.

Other Reagents: Reagents such as tin(II) chloride (SnCl₂) are well-known for their mild and selective reduction of nitro groups in complex molecules. More modern methods include the use of iron(III) catalysts with silanes or specialized nanocomposite catalysts that offer high selectivity under mild conditions.

The table below summarizes suitable methods for this transformation.

| Reagent/System | Key Advantage | Reference |

|---|---|---|

| Fe / Acid (e.g., CH₃COOH) | Mild, cost-effective, and generally selective over halogens. | |

| SnCl₂ / HCl | Classic, mild method with good functional group tolerance. | |

| H₂ / Raney Nickel | Less prone to dehalogenation than Pd/C for some substrates. | |

| Fe(acac)₃ / Phenylsilane | Modern catalytic method with high chemoselectivity. |

Vicarious Nucleophilic Substitution (VNS) is a unique reaction for the C-H functionalization of electron-deficient aromatic compounds. The mechanism involves the attack of a carbanion that carries a leaving group (e.g., from chloromethyl phenyl sulfone) on the aromatic ring. rsc.org This is followed by a base-induced β-elimination to afford the substituted product.

For this compound, the only available position for VNS is the C-4 carbon, which is para to the activating nitro group. This makes it a potential substrate for VNS. However, the molecule also contains fluorine atoms at positions 2 and 6, which are excellent leaving groups for SNAr reactions. Therefore, a competition between VNS at C-4 and SNAr at C-2/C-6 is possible. The outcome would depend on the reaction conditions and the nature of the nucleophile. It has been noted that VNS is often faster than SNAr of halogens, with the exception of fluorine, which is a particularly good leaving group in SNAr reactions.

Influence of Multiple Halogenation on Reaction Mechanisms

The presence of three fluorine atoms on the this compound ring has a profound and multifaceted influence on its reactivity compared to less halogenated analogues.

Activation towards Nucleophilic Attack: Each fluorine atom exerts a strong inductive electron-withdrawing effect (-I effect). The cumulative effect of three fluorines, combined with the nitro group and the ring nitrogen, makes the pyridine ring exceptionally electron-poor. This dramatically lowers the activation energy for nucleophilic aromatic substitution (SNAr) by stabilizing the negatively charged Meisenheimer intermediate formed upon nucleophilic attack.

Regioselectivity in SNAr: The positions of the fluorine atoms are critical in directing where nucleophiles attack. SNAr reactions are most favored at positions ortho and para to strong activating groups. In this molecule:

The C-6 fluorine is para to the nitro group.

The C-2 fluorine is ortho to the nitro group and the ring nitrogen.

The C-3 fluorine is meta to the nitro group. Therefore, nucleophilic attack is most likely to occur at the C-2 and C-6 positions, with the precise outcome depending on the interplay of electronic and steric factors.

Deactivation towards Electrophilic Attack: The same powerful electron-withdrawing effects that activate the ring for nucleophilic attack serve to deactivate it towards electrophilic attack. The electron density of the π-system is so depleted that it is unable to act as a nucleophile to attack an incoming electrophile, rendering reactions like Friedel-Crafts and classical nitration/sulfonation highly improbable.

Competition Between Reaction Pathways: The multiple halogenation sets up a competition between different reaction types. As discussed, a nucleophile could potentially react via SNAr by displacing a fluoride at C-2 or C-6, or via VNS by displacing the hydride at C-4. The high stability of the fluoride anion as a leaving group often favors the SNAr pathway.

Applications of 2,3,6 Trifluoro 5 Nitropyridine in Advanced Organic Synthesis

Construction of Privileged Heterocyclic Scaffolds

The unique arrangement of reactive sites on 2,3,6-Trifluoro-5-nitropyridine makes it an ideal starting material for the synthesis of privileged heterocyclic scaffolds, which are core structures frequently found in biologically active compounds. nih.gov The fluorine atoms at positions 2, 3, and 6 can be selectively displaced by various nucleophiles, while the nitro group at position 5 can be reduced to an amine, providing an additional handle for cyclization or further functionalization.

The high reactivity of this compound towards nucleophilic aromatic substitution (SNAr) is the cornerstone of its utility in forming new nitrogen-containing heterocycles. The fluorine atoms serve as excellent leaving groups, and their sequential substitution can be controlled by carefully selecting reaction conditions and nucleophiles.

Sequential Substitution: Reaction with nitrogen nucleophiles such as primary or secondary amines allows for the stepwise replacement of fluorine atoms. This controlled reactivity enables the precise installation of various amino substituents onto the pyridine (B92270) ring.

Nitro Group Reduction: The nitro group can be readily reduced to an amino group using standard methods, such as catalytic hydrogenation with palladium on carbon (Pd/C) or using reducing agents like ammonium (B1175870) formate. nih.gov This transformation yields a highly versatile aminopyridine intermediate, which can participate in a wide array of subsequent reactions, including diazotization, acylation, and condensation, to generate more complex heterocyclic systems.

A key application of this compound is in the synthesis of fused bicyclic and polycyclic systems, which are common motifs in pharmaceuticals. beilstein-journals.org This is typically achieved by reacting the compound with bifunctional nucleophiles that can participate in two substitution reactions, leading to ring closure.

For instance, reacting this compound with a 1,2-diamine (such as ethylenediamine) can lead to the formation of a dihydropyrido[2,3-b]pyrazine ring system. The reaction sequence would involve an initial SNAr reaction where one amino group of the diamine displaces a fluorine atom (likely at the more reactive 2- or 6-position), followed by an intramolecular cyclization where the second amino group displaces the adjacent fluorine atom at the 3-position. Subsequent reduction of the nitro group and aromatization can yield the final pyridine-fused pyrazine (B50134) scaffold. This strategy is analogous to methods used to create potent enzyme inhibitors from related dichloronitropyridines. nih.gov

Role as a Precursor in Medicinal Chemistry Research

Nitropyridines are recognized as important precursors in the synthesis of biologically active molecules, and this compound is no exception. nih.govnih.gov Its utility stems from its role as both a versatile intermediate and a foundational scaffold for building potential therapeutic agents. The incorporation of fluorine is particularly valued in drug design as it can enhance metabolic stability, binding affinity, and bioavailability. ethernet.edu.et

This compound serves as a key pharmaceutical intermediate for constructing more complex drug candidates. chem960.comcustchemvip.com Its reactive nature allows for its incorporation early in a synthetic pathway, with its functional groups being systematically modified to build the final target molecule.

For example, in the synthesis of kinase inhibitors, which are a major class of anticancer drugs, building blocks similar to 2,6-dichloro-3-nitropyridine (B41883) are employed. nih.gov In these syntheses, the chloro groups are sequentially substituted with different amine fragments, and the nitro group is reduced to an amine, which is then acylated to form a crucial amide bond. The trifluoro-analogue offers a similar, if not more reactive, platform for such synthetic strategies, allowing for the creation of a diverse library of compounds for screening.

The pyridine ring is considered a "privileged structure" in medicinal chemistry due to its presence in numerous approved drugs. nih.govnih.gov this compound provides a robust scaffold that can be derivatized to generate compounds with a wide range of biological activities.

Research on related nitropyridines has demonstrated their potential as scaffolds for potent enzyme inhibitors. For example, derivatives have been synthesized to target enzymes like Janus kinase 2 (JAK2) and glycogen (B147801) synthase kinase-3 (GSK3), which are implicated in cancer and neurodegenerative diseases, respectively. nih.gov The general synthetic approach involves leveraging the reactivity of the halogen and nitro groups to attach various side chains designed to interact with the active site of the target protein. The trifluorinated scaffold of this compound is thus a highly attractive starting point for developing novel inhibitors against a variety of biological targets.

Table 1: Potential Biological Targets for Compounds Derived from Nitropyridine Scaffolds This table is based on research on analogous nitropyridine compounds.

| Target Class | Specific Enzyme Example | Associated Disease Area | Reference |

| Protein Kinase | Janus Kinase 2 (JAK2) | Cancer, Myeloproliferative Neoplasms | nih.gov |

| Protein Kinase | Glycogen Synthase Kinase-3 (GSK3) | Alzheimer's Disease, Bipolar Disorder | nih.gov |

| Protein Kinase | DNA-Dependent Protein Kinase | Cancer (DNA Repair Inhibition) | nih.gov |

Utilization in Agrochemical Research and Development

The pyridine moiety is a fundamental component in the design of modern agrochemicals, including herbicides, fungicides, and insecticides, valued for yielding products that are often highly efficient and have low toxicity. agropages.comresearchgate.net Fluorinated pyridines, in particular, are a significant and growing class of crop protection agents. nih.gov

This compound functions as a versatile building block in this field. Its multiple reactive sites allow for the synthesis of complex molecules with potential pesticidal activity. The general strategy involves using the SNAr reaction to attach other chemical fragments to the pyridine core. For example, similar to how 2,6-dichloro-3-nitropyridine is used to synthesize insecticidal ethers, this compound can be reacted with various alcohols or thiols to create new ether or thioether derivatives for screening. acs.org The selective reaction of different fluorine atoms can lead to a variety of positional isomers, each with potentially distinct biological activity.

The high demand for intermediates like 2,3-dichloro-5-(trifluoromethyl)pyridine (B150209) for synthesizing crop-protection products highlights the commercial importance of functionalized pyridines in agriculture. nih.gov As a highly reactive, poly-fluorinated building block, this compound represents a valuable platform for the discovery and development of next-generation agrochemicals.

Contributions to Material Science Applications

The electronic properties of the pyridine ring, significantly modulated by substituents, make it a frequent component in functional organic materials. The strong electron-withdrawing character of the three fluorine atoms and the nitro group in this compound suggests its utility as a precursor for materials with tailored electronic and photophysical properties.

Functional organic materials are at the heart of technologies such as organic light-emitting diodes (OLEDs), nonlinear optics (NLO), and organic photovoltaics. The performance of these materials is intrinsically linked to their molecular structure and electronic energy levels (HOMO/LUMO).

Nitropyridine derivatives are recognized for their potential in creating efficient organic optical materials. The introduction of a nitro group can facilitate specific electronic transitions and influence the photophysical properties of the resulting molecules. The synthesis of novel fluorescent molecules from nitropyridines has been an area of active research.

In the field of OLEDs, materials capable of efficient electroluminescence are paramount. Pyridine-based structures are often used as electron-accepting units in thermally activated delayed fluorescence (TADF) emitters, which can achieve high quantum efficiencies. researchgate.net Modifications to the pyridine acceptor unit allow for the tuning of emission colors from green to red. researchgate.net While this compound itself has not been explicitly cited as a direct precursor in the available literature, its highly electron-deficient nature makes it a prime candidate for incorporation into new donor-acceptor type molecules for OLED applications. The development of near-infrared (NIR) emitting OLEDs, which have applications in night-vision displays and bio-imaging, also utilizes radical-based emitters, some of which are derived from highly substituted aromatic cores. arxiv.orgrsc.org

The table below presents examples of pyridine derivatives and their roles in material science, highlighting the foundational importance of this heterocyclic system.

| Material Class | Structural Motif | Application | Key Finding | Reference |

| TADF Emitters | Pyridine-3,5-dicarbonitrile Acceptors | Organic Light-Emitting Diodes (OLEDs) | Acceptor modification tunes emission color and achieves high quantum efficiency. | researchgate.net |

| Fluorescent Radicals | Tris(2,4,6-trichlorophenyl)methyl Radical Derivatives | Near-Infrared (NIR) OLEDs | Isomeric strategy leads to efficient NIR luminescent radicals. | rsc.org |

| Fluorescent Molecules | 2-Arylvinyl-3-nitropyridines | Organic Optical Materials | Substitution of the nitro group allows for the creation of molecules with large Stokes shifts. |

Computational Chemistry and Theoretical Characterization of 2,3,6 Trifluoro 5 Nitropyridine

Prediction and Interpretation of Spectroscopic Parameters

Computational methods are also instrumental in predicting and interpreting various types of molecular spectra. These theoretical spectra serve as a powerful complement to experimental data, aiding in the structural confirmation and analysis of a compound.

Vibrational Frequency Calculations (FT-IR, FT-Raman)

Theoretical vibrational frequency calculations can predict the infrared (IR) and Raman spectra of a molecule. By calculating the vibrational modes of 2,3,6-Trifluoro-5-nitropyridine, specific bands in the experimental spectra could be assigned to the stretching and bending motions of its constituent bonds (e.g., C-F, C-N, N-O). This would provide a detailed fingerprint of the molecule's structure. While computational studies on the vibrational spectra of other nitropyridine derivatives exist, showing good agreement between calculated and experimental frequencies, a similar analysis with data tables for this compound is not present in the available literature.

Nuclear Magnetic Resonance (NMR) Chemical Shift Predictions

NMR spectroscopy is a cornerstone of chemical structure elucidation. Computational chemistry can predict the chemical shifts of NMR-active nuclei, such as ¹H, ¹³C, ¹⁹F, and ¹⁵N. For this compound, predicting the ¹⁹F and ¹³C NMR spectra would be particularly valuable for its characterization. These calculations help in assigning the signals in an experimental spectrum to specific atoms in the molecule, which can be challenging in complex, polysubstituted aromatic systems. There are no published, detailed computational predictions of the NMR chemical shifts for this compound.

Electronic Absorption (UV-Vis) Spectra Simulations

Time-Dependent Density Functional Theory (TD-DFT) is a common method used to simulate electronic absorption spectra (UV-Vis). These simulations can predict the wavelengths of maximum absorption (λmax) and the corresponding electronic transitions (e.g., n→π* or π→π*). For this compound, such a study would provide insight into its color and electronic structure. As with the other computational aspects, specific UV-Vis spectral simulations for this compound are not found in the accessible scientific literature.

Advanced Spectroscopic Characterization Methodologies in Research

High-Resolution Nuclear Magnetic Resonance (NMR) Spectroscopy

High-resolution NMR spectroscopy is an indispensable tool for the unambiguous structural elucidation of organic compounds in solution. For a molecule with multiple NMR-active nuclei like 2,3,6-Trifluoro-5-nitropyridine (¹H, ¹³C, ¹⁹F, ¹⁴N, ¹⁵N), a suite of advanced NMR experiments is employed to assign all atomic connectivities and probe its dynamic behaviors.

Given the complexity arising from the presence of fluorine and nitrogen atoms, one-dimensional (1D) NMR spectra can be insufficient for a complete structural assignment. Multi-dimensional NMR techniques are essential to correlate different nuclei through covalent bonds or through space.

For this compound, with a single proton, heteronuclear correlation experiments are paramount.

Heteronuclear Single Quantum Coherence (HSQC): This experiment would correlate the single proton (H-4) directly to the carbon it is attached to (C-4), providing a definitive assignment for this C-H pair.

Heteronuclear Multiple Bond Correlation (HMBC): HMBC is crucial for mapping longer-range connectivities. It would show correlations between H-4 and neighboring carbons (C-2, C-3, C-5), as well as correlations between the fluorine nuclei (¹⁹F) and adjacent carbons. These correlations are vital for assigning the quaternary, fluorine- and nitro-substituted carbons of the pyridine (B92270) ring.

¹⁹F-¹³C HMBC: A specialized HMBC experiment correlating fluorine and carbon nuclei would further solidify the assignment of the carbon backbone by showing couplings between F-2, F-3, F-6 and their neighboring carbons.

Nuclear Overhauser Effect Spectroscopy (NOESY): A 2D NOESY (or specifically, a ¹H-¹⁹F HOESY) experiment can reveal through-space interactions, which would help to confirm the spatial proximity of the H-4 proton to the fluorine atoms at the C-3 position.

The expected chemical shifts are influenced by the electron-withdrawing effects of the fluorine and nitro groups. The single proton at the C-4 position is expected to be significantly downfield.

Table 1: Predicted ¹H, ¹³C, and ¹⁹F NMR Chemical Shifts and Coupling Constants for this compound. (Note: These are predicted values based on analogous compounds. Actual experimental values may vary.)

| Atom | Predicted Chemical Shift (δ, ppm) | Predicted Coupling Constants (J, Hz) |

| ¹H NMR | ||

| H-4 | 8.5 - 9.0 | ³J(H-F), ²J(H-F) |

| ¹³C NMR | ||

| C-2 | 150 - 155 (d, ¹J(C-F)) | ¹J(C-F) ≈ 240-260, ²J(C-F), ³J(C-F) |

| C-3 | 145 - 150 (d, ¹J(C-F)) | ¹J(C-F) ≈ 250-270, ²J(C-N), ²J(C-F) |

| C-4 | 120 - 125 | ¹J(C-H) ≈ 170-180, ²J(C-F), ³J(C-F) |

| C-5 | 135 - 140 | ¹J(C-N), ²J(C-F) |

| C-6 | 155 - 160 (d, ¹J(C-F)) | ¹J(C-F) ≈ 240-260, ²J(C-F) |

| ¹⁹F NMR | ||

| F-2 | -70 to -80 | |

| F-3 | -90 to -100 | |

| F-6 | -60 to -70 |

Dynamic NMR (DNMR) is a powerful technique used to study time-dependent phenomena, such as conformational changes and restricted rotation around single bonds. In this compound, the rotation around the C5-NO₂ bond can be sterically hindered by the adjacent fluorine atom at the C-6 position.

By conducting variable-temperature (VT) NMR experiments, it is possible to measure the energy barrier to this rotation. At low temperatures, the rotation may become slow on the NMR timescale, potentially leading to the observation of distinct signals for atoms that would otherwise be equivalent. As the temperature is increased, the rate of rotation increases, causing these signals to broaden, coalesce into a single broad peak, and eventually sharpen into an averaged signal. Analysis of the line shapes at different temperatures allows for the calculation of the rotational energy barrier (ΔG‡). rsc.org

Table 2: Hypothetical Rotational Barrier for the C-NO₂ Bond in this compound.

| Process | Technique | Solvent | Activation Energy (ΔG‡) |

| C5-NO₂ Bond Rotation | Dynamic ¹⁹F NMR | Toluene-d₈ | 8 - 12 kcal/mol |

Isotopic labeling involves the synthesis of a molecule with a specific atom replaced by its isotope (e.g., ¹³C for ¹²C, ¹⁵N for ¹⁴N). This technique is invaluable for unambiguously assigning NMR signals and for tracing the fate of atoms in chemical reactions. nih.gov

For this compound, selective isotopic labeling could be employed in several ways:

¹⁵N Labeling: Synthesizing the compound with an ¹⁵N-labeled nitro group would allow for direct detection of the ¹⁵N nucleus. This would provide precise information on its electronic environment and enable the measurement of ¹⁵N-¹³C and ¹⁵N-¹⁹F coupling constants, which are sensitive probes of bonding and structure.

¹³C Labeling: If a specific carbon signal assignment is ambiguous even with 2D NMR, synthesizing a version of the molecule with a ¹³C label at that specific position would provide definitive confirmation.

Mechanistic Studies: In studying reactions involving nucleophilic aromatic substitution, where a fluorine atom or the nitro group is displaced, using an isotopically labeled starting material allows researchers to track the labeled atom, providing clear evidence for the reaction mechanism. scripps.edueurisotop.com

Vibrational Spectroscopy (FT-IR and FT-Raman)

The vibrational spectrum of this compound is expected to be complex, with characteristic bands for the pyridine ring, the C-F bonds, and the nitro (NO₂) group. A detailed assignment of these bands is achieved by comparing the experimental spectrum with data from similar compounds and is often supported by theoretical calculations. niscair.res.innih.gov

Normal Coordinate Analysis (NCA) is a computational method used to assign vibrational modes. nih.gov It involves calculating the theoretical vibrational frequencies and the Potential Energy Distribution (PED). The PED indicates the contribution of different internal coordinates (like bond stretching or angle bending) to each normal mode, allowing for a precise and non-ambiguous assignment of the observed spectral bands. researchgate.netresearchgate.net

Table 3: Predicted Vibrational Frequencies and Assignments for this compound. (Note: These are predicted values based on analogous substituted nitropyridines. niscair.res.innih.gov)

| Wavenumber (cm⁻¹) (FT-IR) | Wavenumber (cm⁻¹) (FT-Raman) | Assignment | Vibrational Mode Description |

| ~3100 | ~3100 | ν(C-H) | C-H stretching |

| ~1610 | ~1610 | ν(C=N), ν(C=C) | Pyridine ring stretching |

| ~1580 | ~1580 | ν(C=C) | Pyridine ring stretching |

| ~1530 | ~1530 | νₐₛ(NO₂) | Asymmetric NO₂ stretching |

| ~1450 | ~1450 | ν(C-C), ν(C-N) | Pyridine ring stretching |

| ~1350 | ~1350 | νₛ(NO₂) | Symmetric NO₂ stretching |

| ~1250 | ~1250 | ν(C-F) | C-F stretching |

| ~1100 | ~1100 | ν(C-F) | C-F stretching |

| ~1020 | ~1020 | Ring Breathing | Pyridine ring breathing mode |

| ~850 | ~850 | δ(NO₂) | NO₂ in-plane deformation |

| ~740 | ~740 | γ(C-H) | C-H out-of-plane bending |

| ~530 | ~530 | δ(NO₂) | NO₂ wagging |

| ~470 | ~470 | δ(NO₂) | NO₂ rocking |

(ν: stretching; δ: in-plane bending/deformation; γ: out-of-plane bending; as: asymmetric; s: symmetric)

The precise frequencies of vibrational modes, particularly those of polar functional groups, are sensitive to the molecule's environment. This sensitivity can be exploited to study intermolecular interactions.

The stretching frequencies of the nitro group (νₐₛ(NO₂) and νₛ(NO₂)) in this compound are particularly good probes for such interactions. When the spectrum is recorded in different solvents, shifts in these bands can indicate the nature and strength of solute-solvent interactions. For instance, in polar or hydrogen-bond-donating solvents, the frequencies of the NO₂ stretches are expected to shift compared to their positions in a non-polar solvent or in the gas phase. Similarly, comparing the solid-state spectrum to the solution spectrum can reveal information about crystal packing forces and intermolecular interactions in the crystalline lattice.

X-ray Diffraction (XRD) Studies for Solid-State Structural Elucidation

X-ray Diffraction is a powerful technique for determining the precise arrangement of atoms within a crystalline solid. For this compound, a single-crystal XRD study would provide definitive proof of its molecular structure in the solid state.

Crystal Structure Determination and Hydrogen Bonding Networks

A successful single-crystal XRD analysis of this compound would yield a detailed three-dimensional model of the molecule. This would confirm the substitution pattern on the pyridine ring, providing precise bond lengths, bond angles, and torsional angles.

Expected Crystallographic Data:

| Parameter | Expected Information |

| Crystal System & Space Group | Would describe the symmetry of the crystal lattice. |

| Unit Cell Dimensions | Provides the dimensions (a, b, c) and angles (α, β, γ) of the unit cell. |

| Bond Lengths (Å) | Would reveal the lengths of C-F, C-N, N-O, C-C, and C=N bonds, offering insights into the electronic effects of the fluorine and nitro substituents on the pyridine ring. |

| Bond Angles (°) | Would detail the geometry around each atom, confirming the planarity or any distortion of the pyridine ring. |

| Intermolecular Interactions | Would identify any non-covalent interactions, such as halogen bonding (C-F···N or C-F···O) or π-π stacking, which govern the crystal packing. The presence of a hydrogen atom on the pyridine ring could potentially lead to weak C-H···O or C-H···F hydrogen bonds. |

Due to the presence of electronegative fluorine and oxygen atoms, the formation of intermolecular hydrogen bonding networks, although likely weak, would be a key area of investigation. The arrangement of molecules in the crystal lattice, influenced by these interactions, dictates the material's bulk properties.

Mass Spectrometry (MS)

Mass spectrometry is a fundamental analytical technique for determining the molecular weight and elemental composition of a compound, as well as for obtaining structural information through fragmentation analysis.

High-Resolution Mass Spectrometry (HRMS) for Elemental Composition

High-Resolution Mass Spectrometry provides a highly accurate mass measurement, allowing for the determination of the elemental formula of this compound.

Expected HRMS Data:

| Ion | Calculated m/z |

| [M]⁺ | 177.9990 |

| [M+H]⁺ | 179.0068 |

| [M+Na]⁺ | 200.9888 |

The experimentally determined mass would be compared to the calculated mass for the chemical formula C₅HF₃N₂O₂ to confirm its elemental composition with a high degree of confidence (typically within a few parts per million).

Fragmentation Pathway Analysis for Structural Confirmation

Electron ionization (EI) or collision-induced dissociation (CID) in tandem mass spectrometry (MS/MS) would induce fragmentation of the molecular ion. The analysis of these fragment ions provides valuable information for confirming the structure of this compound.

Plausible Fragmentation Pathways:

The fragmentation of this compound would likely involve the loss of the nitro group (NO₂) and subsequent cleavages of the pyridine ring. The presence of multiple fluorine atoms would influence the fragmentation pattern, potentially leading to the loss of HF or fluorine radicals.

Hypothetical Fragmentation Table:

| Precursor Ion (m/z) | Fragment Ion (m/z) | Neutral Loss | Plausible Structure of Fragment |

| 178 | 132 | NO₂ | Trifluoropyridine radical cation |

| 178 | 162 | O | [C₅HF₃N₂O]⁺ |

| 132 | 112 | HF | Difluoropyridine radical cation |

| 132 | 86 | C₂F₂ | [C₃HFN]⁺ |

X-ray Photoelectron Spectroscopy (XPS) for Electronic State Analysis

X-ray Photoelectron Spectroscopy is a surface-sensitive quantitative spectroscopic technique that measures the elemental composition, empirical formula, chemical state, and electronic state of the elements that exist within a material.

Quantification of Electron-Withdrawing Effects of Substituents

The binding energies of the core-level electrons are sensitive to the chemical environment of the atoms. The highly electronegative fluorine and nitro groups are strong electron-withdrawing groups, which would lead to an increase in the binding energies of the carbon and nitrogen atoms in the pyridine ring compared to unsubstituted pyridine.

Expected XPS Binding Energy Shifts:

An XPS spectrum of this compound would show distinct peaks for C 1s, N 1s, O 1s, and F 1s.

| Element | Core Level | Expected Binding Energy Range (eV) | Observations |

| C | 1s | 285 - 290 | Multiple peaks or a broadened peak would be expected due to the different chemical environments of the carbon atoms. Carbons bonded to fluorine would exhibit higher binding energies. |

| N | 1s | 399 - 408 | Two distinct peaks are anticipated: one for the pyridine ring nitrogen and a higher binding energy peak for the nitrogen in the nitro group, reflecting its higher oxidation state and the strong electron-withdrawing effect of the attached oxygen atoms. |

| O | 1s | ~533 | A single peak corresponding to the oxygen atoms in the nitro group. |

| F | 1s | ~688 | A single, intense peak characteristic of fluorine bonded to a carbon atom in an aromatic ring. |

By comparing the binding energies of the core electrons in this compound to those in related, less substituted compounds, it would be possible to quantify the cumulative electron-withdrawing effect of the trifluoro and nitro substituents on the electronic structure of the pyridine ring.

Future Directions and Emerging Research Avenues

Sustainable and Green Chemistry Approaches for Synthesis

The chemical industry is increasingly shifting towards more environmentally benign and sustainable practices. nih.gov In the context of 2,3,6-Trifluoro-5-nitropyridine and its derivatives, future research will undoubtedly focus on developing greener synthetic methodologies. rasayanjournal.co.injmaterenvironsci.com This involves the exploration of:

Alternative Solvents: Moving away from traditional volatile organic compounds towards greener alternatives like water, ionic liquids, or even solvent-free reaction conditions. nih.govrasayanjournal.co.in

Catalytic Methods: Employing catalysts, including biocatalysts like enzymes (e.g., Candida antarctica lipase) or metal-based catalysts (e.g., FeCl₃), can lead to higher efficiency, selectivity, and reduced waste generation. nih.govnih.gov

Energy-Efficient Activation: Utilizing non-traditional activation methods such as microwave irradiation, ultrasound, or electrochemical synthesis can significantly reduce reaction times and energy consumption. rasayanjournal.co.injmaterenvironsci.comscitechdaily.com

These green chemistry approaches aim to minimize the environmental footprint associated with the synthesis of highly functionalized pyridines, making their production more sustainable and economically viable. rasayanjournal.co.in

Exploration of Novel Reactivity Patterns for Diversification

The trifluorinated and nitrated pyridine (B92270) core of this compound offers a rich landscape for exploring novel reactivity patterns. The electron-withdrawing nature of the fluorine atoms and the nitro group significantly influences the reactivity of the pyridine ring, making it susceptible to nucleophilic substitution. chem960.comnih.gov Future research will likely delve into:

Selective Functionalization: Developing methods for the selective substitution of specific fluorine atoms or the nitro group to introduce a diverse range of functional groups. The reactivity order for nucleophilic attack on pentafluoropyridine (B1199360) is known to be para > ortho > meta, a principle that can be extended to its derivatives. nih.gov

Cross-Coupling Reactions: Expanding the scope of transition-metal-catalyzed cross-coupling reactions to forge new carbon-carbon and carbon-heteroatom bonds, thus enabling the synthesis of complex molecular architectures.

Ring Transformation Reactions: Investigating reactions that modify the pyridine core itself, such as ring-expansion or ring-opening strategies, to access novel heterocyclic scaffolds.

A deeper understanding of the reactivity of this compound will empower chemists to design and synthesize a wider array of derivatives with tailored properties for various applications.

Integration with Flow Chemistry and Automated Synthesis Platforms

The integration of chemical synthesis with flow chemistry and automated platforms is revolutionizing the way molecules are made. For a key intermediate like this compound, these technologies offer significant advantages:

Enhanced Safety and Control: Flow reactors provide superior control over reaction parameters such as temperature, pressure, and mixing, which is particularly important when dealing with highly reactive or energetic compounds like nitropyridines. nih.gov

Increased Efficiency and Scalability: Continuous flow processes can often lead to higher yields and purity, and they are more readily scalable from laboratory to industrial production compared to traditional batch methods.

Rapid Library Synthesis: Automated synthesis platforms can be programmed to perform a series of reactions in a sequential and high-throughput manner, enabling the rapid generation of libraries of this compound derivatives for screening in drug discovery and materials science.

By embracing these technologies, the synthesis and derivatization of this compound can become more efficient, safer, and amenable to high-throughput experimentation.

Advanced Predictive Modeling for Drug Discovery and Material Science

Computational and predictive modeling are becoming indispensable tools in modern chemical research. nih.gov For this compound, these approaches can accelerate the discovery and design of new molecules with desired properties:

| Modeling Application | Description | Potential Impact |

| Virtual Screening | In silico screening of virtual libraries of this compound derivatives against biological targets or for specific material properties. nih.gov | Identifies promising lead compounds for further experimental investigation, saving time and resources. |

| ADMET Prediction | Predicting the Absorption, Distribution, Metabolism, Excretion, and Toxicity (ADMET) properties of potential drug candidates derived from this compound. arxiv.org | Helps to prioritize compounds with favorable pharmacokinetic profiles early in the drug discovery process. nih.gov |

| Quantum Chemical Calculations | Investigating the electronic structure, reactivity, and spectroscopic properties of this compound and its derivatives to gain a deeper understanding of their behavior. | Provides insights that can guide synthetic efforts and the design of molecules with specific electronic or optical properties. |

The synergy between computational modeling and experimental work will be crucial for unlocking the full potential of this compound in drug discovery and material science.

Collaborative Research at the Interface of Synthetic, Computational, and Analytical Chemistry

The complexity of modern scientific challenges necessitates a multidisciplinary and collaborative approach. The future of research on this compound will be shaped by collaborations that bridge the gaps between different chemical disciplines:

Synthetic chemists will continue to develop novel methods for the synthesis and functionalization of the pyridine core. chemrxiv.org

Computational chemists will use advanced modeling techniques to predict properties and guide experimental design. nih.gov

Analytical chemists will develop and apply sophisticated techniques for the characterization and analysis of the synthesized compounds.

Such collaborative efforts, often seen in international research centers and universities, will foster innovation and accelerate the translation of fundamental research into practical applications. nih.gov This integrated approach is essential for tackling complex problems, such as the development of new drugs to combat multidrug-resistant pathogens or the creation of advanced materials with tailored functionalities. nih.gov

Q & A

Q. What role does this compound play in agrochemical intermediate synthesis?

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.